3-Iodopropyl acetate
Overview
Description
3-Iodopropyl acetate is an organic compound with the molecular formula C5H9IO2. It is an ester formed from the reaction of 3-iodopropanol and acetic acid. This compound is characterized by the presence of an iodine atom attached to the third carbon of a propyl chain, which is further esterified with acetic acid. The compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
The primary targets of 3-Iodopropyl acetate are currently not well-defined in the literature. This compound is a derivative of propanol and acetate, suggesting it may interact with enzymes or receptors that process similar compounds. More research is needed to identify specific targets .
Mode of Action
It’s possible that it may act as a substrate for certain enzymes or bind to receptors that recognize similar compounds .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion would likely involve enzymatic processes and renal clearance, respectively .
Result of Action
It’s possible that it may influence cellular processes related to propanol and acetate metabolism, but this is speculative .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodopropyl acetate can be synthesized through the esterification of 3-iodopropanol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Iodopropyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different substituted propyl acetates.
Reduction: The compound can be reduced to form 3-propyl acetate by removing the iodine atom.
Oxidation: Oxidative reactions can convert this compound into corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted propyl acetates.
Reduction: 3-Propyl acetate.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-Iodopropyl acetate has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of biochemical pathways and enzyme reactions involving esterases.
Material Science: It is utilized in the preparation of specialized polymers and materials with unique properties.
Medicinal Chemistry: this compound is explored for its potential in drug development and as a building block for bioactive molecules.
Comparison with Similar Compounds
Isopropyl Acetate: An ester formed from isopropanol and acetic acid, used as a solvent in various industrial applications.
Ethyl Acetate: A widely used solvent in the chemical industry, formed from ethanol and acetic acid.
Methyl Acetate: Another common ester used as a solvent and in the production of various chemicals.
Uniqueness of 3-Iodopropyl Acetate: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
3-iodopropyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHRXKHZRVFVOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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